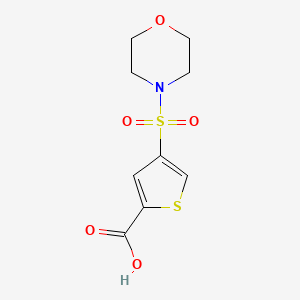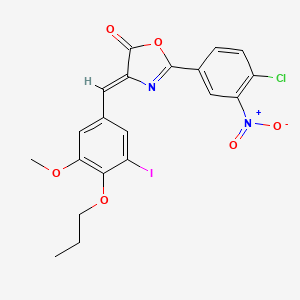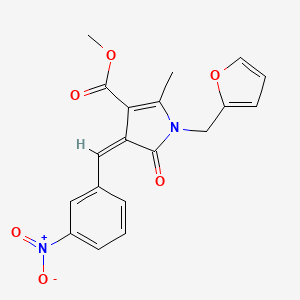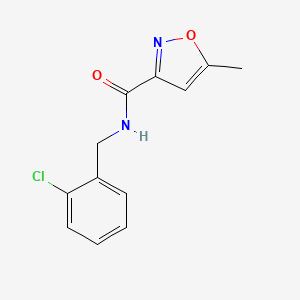
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid
Overview
Description
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid, also known as MTSEA, is an organic compound that is widely used in scientific research. It is a sulfhydryl-reactive compound that can modify proteins and other biomolecules, making it a valuable tool for studying the structure and function of biological systems.
Mechanism of Action
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid reacts with sulfhydryl groups on proteins and other biomolecules, forming a covalent bond between the 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid molecule and the target molecule. This modification can alter the function of the target molecule, allowing researchers to study the effects of specific modifications on biological processes.
Biochemical and Physiological Effects:
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid can have a wide range of biochemical and physiological effects, depending on the target molecule and the specific modification made. It can alter the activity of enzymes, ion channels, and other proteins involved in biological processes. 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid has also been shown to affect the function of cellular membranes and to induce apoptosis in some cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid is its specificity for sulfhydryl groups, which allows researchers to target specific proteins and other biomolecules. 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid is also relatively easy to use and can be applied to a wide range of experimental systems. However, 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid can have off-target effects and can be toxic to cells at high concentrations. It is also important to note that the modifications made by 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid are irreversible, which can limit its use in some experiments.
Future Directions
There are many potential future directions for research involving 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is the development of new derivatives of 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid that can target specific types of sulfhydryl groups or that have different chemical properties. Another area of interest is the use of 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid in combination with other experimental techniques, such as mass spectrometry or fluorescence microscopy, to study the effects of specific modifications on protein structure and function. Finally, there is potential for the use of 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid in therapeutic applications, such as the development of drugs that target specific proteins involved in disease processes.
Scientific Research Applications
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid is widely used in scientific research as a tool for studying the structure and function of biological systems. It can be used to modify proteins and other biomolecules, allowing researchers to study the effects of specific modifications on their function. 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid has been used to study ion channels, enzymes, and other proteins involved in a wide range of biological processes.
properties
IUPAC Name |
4-morpholin-4-ylsulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S2/c11-9(12)8-5-7(6-16-8)17(13,14)10-1-3-15-4-2-10/h5-6H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTENZEKJDNIZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-4-methylbenzoate](/img/structure/B4856855.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4856862.png)
![1-(3-chlorophenyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4856865.png)


![5-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856883.png)
![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4856887.png)
![4-benzyl-1-[(3,4-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B4856893.png)

![5-[(2,6-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4856908.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B4856914.png)

![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4856929.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4856930.png)